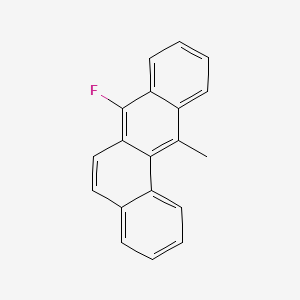
Benz(a)anthracene, 7-fluoro-12-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)anthracene, 7-fluoro-12-methyl-: is a polycyclic aromatic hydrocarbon (PAH) derivative It is structurally characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 12th position on the benzo[a]anthracene framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 7-fluoro-12-methyl- typically involves multi-step organic reactions. One common approach is the fluorination of 7-methylbenzo[a]anthracene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process would also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benz(a)anthracene, 7-fluoro-12-methyl- can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of partially hydrogenated derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can occur at various positions on the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of partially hydrogenated derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benz(a)anthracene, 7-fluoro-12-methyl- is used as a model compound in studies of PAH behavior and reactivity. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Research into the medicinal applications of Benz(a)anthracene, 7-fluoro-12-methyl- includes its potential use as a precursor for the development of anticancer agents, given its structural similarity to other bioactive PAHs.
Industry: In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Benz(a)anthracene, 7-fluoro-12-methyl- involves its interaction with cellular components, leading to the formation of reactive intermediates. These intermediates can bind to DNA, causing mutations and potentially leading to carcinogenesis. The molecular targets include enzymes involved in metabolic activation, such as cytochrome P450 enzymes, which convert the compound into its active form.
Vergleich Mit ähnlichen Verbindungen
Benz(a)anthracene: The parent compound without the fluorine and methyl substitutions.
7,12-Dimethylbenz(a)anthracene: A derivative with two methyl groups at positions 7 and 12.
7-Fluorobenz(a)anthracene: A derivative with a fluorine atom at position 7.
Uniqueness: Benz(a)anthracene, 7-fluoro-12-methyl- is unique due to the combined presence of both a fluorine atom and a methyl group, which can significantly alter its chemical reactivity and biological activity compared to its unsubstituted or singly substituted counterparts.
Eigenschaften
CAS-Nummer |
68781-45-3 |
|---|---|
Molekularformel |
C19H13F |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
7-fluoro-12-methylbenzo[a]anthracene |
InChI |
InChI=1S/C19H13F/c1-12-14-7-4-5-9-16(14)19(20)17-11-10-13-6-2-3-8-15(13)18(12)17/h2-11H,1H3 |
InChI-Schlüssel |
OBXKLVWZVMNHJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)F)C=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



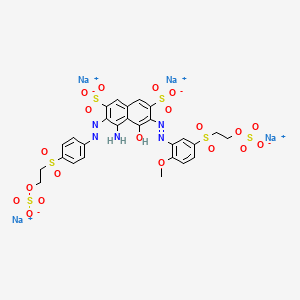
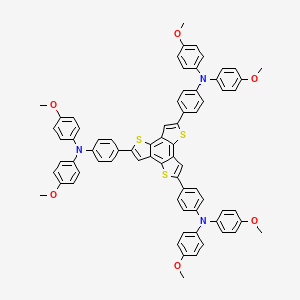


![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
![N-[4-[4-[4-[[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]-phenylphosphoryl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13783919.png)

![1-Chloro-4-[3-chloro-1-(1-methylethoxy)propyl]benzene](/img/structure/B13783930.png)

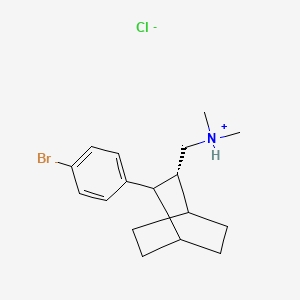

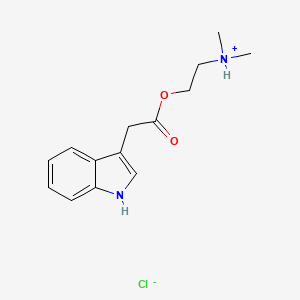
![[1-(2-Diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;nickel(2+);trifluoromethanesulfonate](/img/structure/B13783948.png)
